molecular formula C12H17N5O4 B2413356 7-Hexyl-3-methyl-8-nitropurine-2,6-dione CAS No. 203451-41-6

7-Hexyl-3-methyl-8-nitropurine-2,6-dione

Cat. No.: B2413356
CAS No.: 203451-41-6
M. Wt: 295.299
InChI Key: ZAAKRTWPXTWQGG-UHFFFAOYSA-N
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Description

7-Hexyl-3-methyl-8-nitropurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hexyl group at the 7th position, a methyl group at the 3rd position, and a nitro group at the 8th position on the purine ring. These modifications confer distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-nitropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process may include:

    Alkylation: Introduction of the hexyl group at the 7th position using hexyl bromide in the presence of a base such as potassium carbonate.

    Methylation: Addition of a methyl group at the 3rd position using methyl iodide and a strong base like sodium hydride.

    Nitration: Introduction of the nitro group at the 8th position using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-nitropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The hexyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of purine oxides.

    Reduction: Formation of 7-hexyl-3-methyl-8-aminopurine-2,6-dione.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

7-Hexyl-3-methyl-8-nitropurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-nitropurine-2,6-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different functional groups.

    Theobromine (3,7-dimethylxanthine): Found in cocoa, with similar stimulant properties but less potent than caffeine.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

7-Hexyl-3-methyl-8-nitropurine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. Its hexyl and nitro groups provide unique properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

7-hexyl-3-methyl-8-nitropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-3-4-5-6-7-16-8-9(13-11(16)17(20)21)15(2)12(19)14-10(8)18/h3-7H2,1-2H3,(H,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAKRTWPXTWQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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